1-(1,2,3-Thiadiazol-5-yl)ethanone

Beschreibung

Significance of Thiadiazole Core in Organic Synthesis and Medicinal Chemistry

The thiadiazole core is a privileged scaffold in both organic synthesis and medicinal chemistry due to its versatile reactivity and wide array of biological activities. mdpi.com Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). mdpi.comrsc.org Of these, the 1,3,4-thiadiazole isomer has been the most extensively studied. researchgate.net

The significance of the thiadiazole ring stems from several key properties. The presence of the sulfur atom enhances liposolubility, a crucial factor for a compound's ability to cross biological membranes. nih.gov Furthermore, the thiadiazole moiety can act as a "hydrogen-binding domain" and a "two-electron donor system," contributing to its biological activity. nih.gov Thiadiazole is also considered a bioisostere of other important heterocyclic rings like pyrimidine (B1678525) and oxadiazole, meaning it can often be substituted for these rings in drug design to modulate biological activity. nih.gov

This has led to the incorporation of the thiadiazole nucleus into a multitude of compounds with diverse pharmacological properties, including:

Antimicrobial orientjchem.orgnih.gov

Antiviral mdpi.comencyclopedia.pub

Anticancer mdpi.comencyclopedia.pub

Anti-inflammatory nih.govorientjchem.org

Anticonvulsant nih.gov

Overview of 1,2,3-Thiadiazole Derivatives and Their Structural Diversity

While the 1,3,4-thiadiazole isomer has been a major focus, the 1,2,3-thiadiazole scaffold also possesses significant therapeutic potential. mdpi.com The structural diversity of 1,2,3-thiadiazole derivatives arises from the various substituents that can be attached to the carbon atoms of the heterocyclic ring. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

The synthesis of 1,2,3-thiadiazoles often involves the Hurd-Mori reaction, which utilizes activated methylene (B1212753) compounds and sulfonyl azides. This and other synthetic methodologies provide access to a wide range of substituted 1,2,3-thiadiazoles. The reactivity of the 1,2,3-thiadiazole ring itself, particularly its propensity for thermal and photochemical decomposition with the loss of a nitrogen molecule, makes it a valuable precursor for the synthesis of other important chemical entities like thioketenes and alkynes. e-bookshelf.de

The diverse biological activities reported for 1,2,3-thiadiazole derivatives highlight their importance. These include antifungal, antiviral, insecticidal, and anticancer activities. mdpi.comencyclopedia.pub For example, certain 1,2,3-thiadiazole derivatives have shown potent anti-HIV-1 activity, with one derivative exhibiting significantly greater potency than the reference drug nevirapine. encyclopedia.pub

Position of 1-(1,2,3-Thiadiazol-5-yl)ethanone within the 1,2,3-Thiadiazole Family

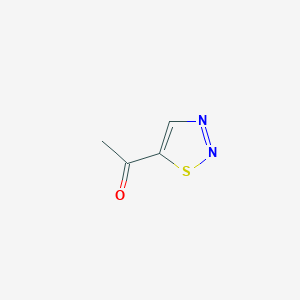

This compound is a specific derivative within the 1,2,3-thiadiazole family. Its structure is characterized by an acetyl group (a two-carbon chain with a carbonyl group and a methyl group) attached to the 5-position of the 1,2,3-thiadiazole ring.

The presence of the acetyl group introduces a reactive ketone functional group, which can serve as a handle for further synthetic modifications. This allows for the creation of a library of related compounds with potentially enhanced or novel biological activities. The carbonyl group can participate in various chemical reactions, such as reductions to form alcohols, or condensations to create larger, more complex molecules.

The specific substitution pattern of this compound places it as a key building block in the exploration of the structure-activity relationships (SAR) of 1,2,3-thiadiazole derivatives. By systematically modifying the acetyl group or introducing other substituents on the thiadiazole ring, chemists can probe the structural requirements for a desired biological effect.

Historical Context of Thiadiazole Research and Key Discoveries

The study of thiadiazoles dates back to the late 19th century, with the first derivatives of 1,2,3-thiadiazole being prepared during this period. e-bookshelf.de However, it was the discovery of the sulfa drugs in the mid-20th century that significantly accelerated research in this area. researchgate.net For instance, sulfathiazole, a derivative of thiazole (B1198619), and later, sulfamethizole (B1682507) and sulfaethidole, which contain the 1,3,4-thiadiazole ring, were found to have potent antimicrobial properties. nih.gov

A pivotal moment in the history of 1,3,4-thiadiazole research was the discovery of the cytostatic properties of 2-amino-1,3,4-thiadiazole. nih.gov This finding spurred the synthesis and investigation of numerous 1,3,4-thiadiazole derivatives for their potential as anticancer agents.

While much of the historical focus has been on the 1,3,4- and 1,2,4-isomers, the unique chemistry and synthetic utility of 1,2,3-thiadiazoles have maintained consistent interest in this specific scaffold. e-bookshelf.de The development of key synthetic reactions, such as the Hurd-Mori reaction, provided chemists with reliable methods to access this heterocyclic system, paving the way for the exploration of its derivatives, including this compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(thiadiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3(7)4-2-5-6-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFDTGKNKIPJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567017 | |

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136918-88-2 | |

| Record name | 1-(1,2,3-Thiadiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1,2,3 Thiadiazol 5 Yl Ethanone and Its Analogs

Established Synthetic Routes to 1,2,3-Thiadiazoles

Traditional methods for the synthesis of 1,2,3-thiadiazoles have been well-documented and remain fundamental in organic synthesis. isres.org These routes, including the Hurd-Mori, Pechmann, and Wolff syntheses, provide reliable access to the 1,2,3-thiadiazole (B1210528) scaffold. isres.orgresearchgate.net

Hurd-Mori Synthesis (Cyclization of Hydrazones with Thionyl Chloride)

The Hurd-Mori synthesis is a cornerstone method for the preparation of 1,2,3-thiadiazoles. isres.orgwikipedia.org This reaction involves the cyclization of hydrazones, which possess an α-methylene group, using thionyl chloride (SOCl₂). thieme-connect.de The hydrazone precursors are typically derived from ketones, such as acetophenone (B1666503) derivatives, by reaction with reagents like semicarbazide (B1199961) or N-acyl/N-tosyl hydrazides. wikipedia.orgresearchgate.netmdpi.com

The general mechanism proceeds through the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride. wikipedia.org A study on the reaction of para-substituted acetophenone semicarbazones suggests that the reaction is initiated by the attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and elimination to form the thiadiazole ring. thieme-connect.de The reaction has been successfully applied to a wide range of substrates, including the synthesis of pyrazolyl-1,2,3-thiadiazoles from pyrazolyl-phenylethanone semicarbazones in good to excellent yields. mdpi.com Similarly, various ketones with α-methylene groups are first converted to their corresponding semicarbazones, which are then treated with an excess of thionyl chloride to yield the 1,2,3-thiadiazole derivatives. researchgate.net

The choice of substituent on the hydrazone nitrogen can significantly influence the reaction's success. For instance, in the synthesis of pyrrolo[2,3-d] wikipedia.orgekb.egmdpi.comthiadiazole-6-carboxylates, an electron-withdrawing protecting group on the pyrrolidine (B122466) nitrogen was found to be crucial for a successful cyclization, whereas electron-donating groups resulted in poor yields. nih.gov The Hurd-Mori reaction can also lead to fully aromatized products, even when a dihydro intermediate might be expected, as observed in the synthesis of tricyclic annelated 1,2,3-thiadiazoles. lookchem.com

Table 1: Examples of Hurd-Mori Synthesis for 1,2,3-Thiadiazole Derivatives

| Starting Material (Ketone) | Hydrazone Type | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazolyl-phenylethanones | Semicarbazone | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| 2-Oxoallobetulin | Semicarbazone | 1,2,3-Thiadiazole derivative | - | mdpi.com |

| Ketones with α-methylene | Semicarbazone | Substituted 1,2,3-thiadiazoles | - | researchgate.net |

| γ-Oxoesters | Tosylhydrazone | Tricyclic annelated 1,2,3-thiadiazoles | - | lookchem.com |

| Pyrrolidine precursor | Carbamate hydrazone | Pyrrolo[2,3-d] wikipedia.orgekb.egmdpi.comthiadiazole | Superior | nih.gov |

Pechmann Synthesis (Cycloaddition of Diazoalkanes onto a C=S bond)

The Pechmann synthesis, first reported by Pechmann and Nold in 1896, is another classical method for forming the 1,2,3-thiadiazole ring. thieme-connect.de This reaction involves the 1,3-dipolar cycloaddition of a diazoalkane onto a carbon-sulfur double bond (C=S), typically from an isothiocyanate. researchgate.netthieme-connect.de

The archetypal example is the reaction of diazomethane (B1218177) with phenyl isothiocyanate, which yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product out of four possible isomers. thieme-connect.de However, the scope of the original Pechmann and Nold reaction can be somewhat limited; for example, methyl isothiocyanate does not readily react with diazomethane at room temperature. thieme-connect.de Despite this, modifications have expanded its utility. Carbamoyl isothiocyanates have been shown to react with diazoalkanes to give substituted 1,2,3-thiadiazoles in moderate yields (40-60%). thieme-connect.de Excellent yields of 4,5-disubstituted-1,2,3-thiadiazoles can be achieved by reacting 1,1'-(thioxomethylene)bis-1H-imidazole with ethyl diazoacetate. thieme-connect.de

Wolff Synthesis (Heterocyclization of α-Diazo Thiocarbonyl Compounds)

The Wolff synthesis provides a route to 1,2,3-thiadiazoles through the heterocyclization of α-diazo thiocarbonyl compounds. isres.orgresearchgate.net The key intermediate, an α-diazothiocarbonyl compound, is often unstable and undergoes a 1,5-electrocyclization to form the stable 1,2,3-thiadiazole ring. researchgate.net This rearrangement is conceptually related to the Wolff rearrangement of α-diazocarbonyl compounds into ketenes. wikipedia.org

The α-diazo thiocarbonyl intermediates can be generated in several ways. One approach is the introduction of a diazo function into a compound already containing a thiocarbonyl group. e-bookshelf.de Alternatively, a thiocarbonyl group can be introduced at the α-position of a diazo compound. e-bookshelf.de For example, α-diazo ketones can be treated with thionating agents like Lawesson's reagent or phosphorus pentasulfide to generate the thioketone, which then cyclizes. thieme-connect.de It has been noted that flexible diazo carbonyl compounds can undergo the final cyclization, while those with a rigid cis-diazo ketone geometry are also convertible. thieme-connect.de The Wolff cyclocondensation can also occur between α-diazo-β-oxosulfones and aromatic amines, promoted by titanium tetrachloride, to yield sulfonyl 1,2,3-triazoles, showcasing a related transformation. researchgate.net

Cyclocondensation Reactions of Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles. researchgate.net While they are commonly used to synthesize 1,3,4-thiadiazoles and 1,2,4-triazoles, their application can be directed towards 1,2,3-thiadiazoles, primarily through their conversion into semicarbazones which then undergo the Hurd-Mori reaction as described previously. mdpi.comresearchgate.netsbq.org.brmdpi.com

The direct cyclocondensation of thiosemicarbazide with carboxylic acids, typically in a strong acidic medium like concentrated sulfuric acid, polyphosphoric acid (PPA), or in the presence of phosphorus oxychloride (POCl₃), is a standard method for producing 2-amino-1,3,4-thiadiazoles. sbq.org.brnih.gov A one-pot synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles from thiosemicarbazide and various aromatic carboxylic acids has been developed using polyphosphate ester (PPE) as a mild additive, avoiding harsher reagents. nih.govencyclopedia.pub Although these methods predominantly yield the 1,3,4-isomer, the initial thiosemicarbazone intermediate formed from a ketone is the crucial link to the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori pathway. researchgate.net

Reaction of Hydrazonoyl Halides with Thiocyanate (B1210189) or Thiosemicarbazide

Hydrazonoyl halides are reactive intermediates widely used in the synthesis of various heterocyclic systems. nih.gov Their reaction with sulfur-containing nucleophiles provides a pathway to thiadiazole derivatives. Specifically, reacting hydrazonoyl halides with potassium thiocyanate can lead to the formation of 1,3,4-thiadiazoline structures. ekb.egtandfonline.com For instance, the treatment of N-phenyl-C-acetylmethanohydrazonoyl chloride with potassium thiocyanate yields the corresponding 1,3,4-thiadiazol-2(3H)-imine derivative. ekb.eg

Similarly, reactions of hydrazonoyl halides with thiosemicarbazide or its derivatives have been explored. researchgate.net These reactions, however, often result in the formation of other heterocyclic systems like 1,2,4-triazoles or 1,3,4-thiadiazoles rather than the 1,2,3-isomer. researchgate.net The specific isomer formed is highly dependent on the reaction conditions and the structure of the reactants.

Modern and Green Chemistry Approaches in 1,2,3-Thiadiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign and efficient synthetic methods. researchgate.netbohrium.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. nanobioletters.com

Several modern techniques have been applied to the synthesis of 1,2,3-thiadiazoles:

Microwave-Assisted Synthesis : This technique can significantly shorten reaction times and improve yields. researchgate.netnanobioletters.com A multi-step, microwave-assisted synthesis of a 1,2,3-thiadiazole-5-carboxylate scaffold has been reported, which proceeds via a Hurd-Mori reaction. mdpi.com

Ionic Liquids : The use of ionic liquids as reaction media offers advantages such as low vapor pressure and high thermal stability. A method for synthesizing 1,2,3-thiadiazoles has been developed where an ionic liquid-supported sulfonyl hydrazine (B178648) reacts with ketones to form a hydrazone, which is then cyclized with thionyl chloride in excellent yields (80-91%). mdpi.com

Catalytic and Metal-Free Reactions : An improved, metal-free Hurd-Mori approach involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst, affording 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org Another efficient method uses readily available tosylhydrazones and ammonium (B1175870) thiocyanate in ethanol (B145695) at room temperature. organic-chemistry.org

Photocatalysis : Visible light, in combination with a catalyst like cercosporin, has been used to synthesize 1,2,3-thiadiazoles with good regioselectivity and broad functional group tolerance under mild, sustainable conditions. organic-chemistry.org

One-Pot Multi-component Reactions : An iodine/DMSO mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur has been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles in very good yields under transition-metal-free conditions. organic-chemistry.org

Table 2: Comparison of Modern Synthetic Approaches for 1,2,3-Thiadiazoles

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Hurd-Mori | Microwave irradiation, SOCl₂ | Reduced reaction time, improved yield | mdpi.com |

| Ionic Liquid Support | Ionic liquid sulfonyl hydrazine, SOCl₂ | Mild conditions, excellent yields (80-91%) | mdpi.com |

| TBAI-Catalyzed Reaction | N-tosylhydrazones, Sulfur, TBAI | Metal-free, practical | mdpi.comorganic-chemistry.org |

| Ammonium Thiocyanate Method | Tosylhydrazones, NH₄SCN, Ethanol | Room temperature, high efficiency | organic-chemistry.org |

| Visible Light Photocatalysis | Cercosporin, visible light | Mild, sustainable, good regioselectivity | organic-chemistry.org |

| Iodine-Mediated Cyclization | Enaminones, Tosylhydrazine, S, I₂/DMSO | Transition-metal-free, one-pot | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. scielo.org.za

While direct examples for 1-(1,2,3-Thiadiazol-5-yl)ethanone are not extensively detailed, the successful application of microwave assistance in the synthesis of structurally related 1,2,4-thiadiazole-5-carboxylates demonstrates its potential. mdpi.com In a reported procedure, cycloaddition was achieved by heating the reactants in p-xylene (B151628) at 160 °C for 10 minutes under microwave irradiation. mdpi.com These examples underscore the applicability of microwave-assisted synthesis as a rapid and efficient method for constructing the thiadiazole core.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Compound Class | Microwave Method Time | Conventional Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| 3,5-dibenzyl-4-amino-1,2,4-triazole | 8-9 minutes | 10 hours | Significant | nih.gov |

| 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | 5 minutes | Not specified | 96% yield | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green chemistry approach to synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.

This technique has been effectively employed in the synthesis of various thiadiazole heterocycles. For example, the synthesis of 1,3,4-thiadiazole (B1197879) and bi(1,3,4-thiadiazole) derivatives has been achieved using ultrasound assistance. nih.gov A particularly green and efficient approach involves the ultrasonic irradiation of reactants under solvent-free conditions to produce 1,3-thiazoles and 1,3,4-thiadiazines. This method offers advantages such as greater purity, lower cost, high yields, and simplified workups compared to conventional techniques. researchgate.net

A multi-step synthesis of a 5-carboxylic acid substituted 1,2,3-thiadiazole derivative utilized an ultrasonic-assisted technique, highlighting its utility in constructing the specific 1,2,3-thiadiazole ring system. mdpi.com Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles coupled with diaryl sulfone moieties was significantly improved by sonication, which reduced reaction times and increased yields. nih.gov The synthesis of thiazole (B1198619) derivatives has also been achieved using an ultrasound-assisted approach with a green biocatalyst, demonstrating the synergy of combining advanced methodologies. acs.org

Table 2: Advantages of Ultrasound-Assisted Synthesis for Heterocycles

| Feature | Benefit | Reference |

|---|---|---|

| Reaction Time | Significantly reduced | nih.gov |

| Product Yield | Increased | nih.gov |

| Conditions | Mild, often solvent-free | researchgate.net |

| Workup | Simplified | researchgate.net |

| Cost-Effectiveness | Lower operational cost | researchgate.net |

Metal-Free and Oxidant-Free Electrochemical Methods

Electrochemical synthesis represents a frontier in green chemistry, using electricity (electrons) as a traceless reagent to drive redox reactions. This approach can eliminate the need for stoichiometric chemical oxidants or metal catalysts, which often generate hazardous waste.

A noteworthy development is the metal- and oxidant-free electrochemical method for synthesizing 1,2,3-thiadiazoles by reacting N-tosylhydrazones with elemental sulfur. researchgate.net This transformation uses electrons to achieve the necessary redox processes, avoiding the use of excess chemical oxidants. The mechanism of this electrolysis reaction has been explored using cyclic voltammetry. researchgate.net This electrochemical approach provides a sustainable and environmentally friendly pathway for constructing carbon-heteroatom bonds. researchgate.net

The principles of metal-free synthesis are also being applied more broadly to related heterocycles. For instance, methods to construct 1,5-disubstituted 1,2,3-triazoles, which have traditionally relied on metal catalysis, are now emerging in metal-free variations. researchgate.net These strategies often provide high regioselectivity and are considered more sustainable. researchgate.net

Catalytic Approaches (e.g., Iodine-catalyzed, Hypervalent Iodine)

Catalysis is a cornerstone of modern organic synthesis, and several catalytic systems have been developed for the efficient construction of the 1,2,3-thiadiazole ring.

Iodine-Catalyzed Synthesis: Molecular iodine has proven to be a versatile and environmentally benign catalyst for synthesizing thiadiazole derivatives. A particularly relevant method is the I₂/DMSO-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur to produce 5-acyl-1,2,3-thiadiazoles. organic-chemistry.org This transition-metal-free strategy is operationally simple and accommodates a wide range of functional groups, providing the desired products in moderate to excellent yields. researchgate.netorganic-chemistry.org

An iodine/DMSO system also effectively catalyzes the selective cyclization of N-tosylhydrazones with sulfur to yield 4-aryl-1,2,3-thiadiazoles. frontiersin.orgresearchgate.net In this reaction, DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst, making the process highly efficient and step-economical. frontiersin.orgresearchgate.net The reaction demonstrates broad substrate scope and can be scaled up for gram-scale synthesis. frontiersin.org Another facile and practical procedure involves a TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosyl hydrazones and sulfur, which serves as an improvement to the classic Hurd-Mori reaction under metal-free conditions. organic-chemistry.org

Hypervalent Iodine Reagents: Hypervalent iodine(III) compounds, such as phenyliodine(III) diacetate (PIDA), serve as inexpensive and metal-free catalysts for thiadiazole synthesis. One green protocol uses a hypervalent iodine(III) catalyst for the S-N bond formation via intramolecular cyclization to afford substituted 1,2,4-thiadiazole (B1232254) derivatives. This method is characterized by short reaction times and good-to-excellent yields at ambient temperature. mdpi.com

Table 3: Catalytic Approaches for 1,2,3-Thiadiazole Synthesis

| Catalyst System | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| I₂/DMSO | Enaminones, Tosylhydrazine, Sulfur | 5-Acyl-1,2,3-thiadiazoles | Transition-metal-free, simple operation | organic-chemistry.org |

| I₂/DMSO | N-Tosylhydrazones, Sulfur | 4-Aryl-1,2,3-thiadiazoles | High step-economy, scalable, one-pot fashion | frontiersin.orgresearchgate.net |

| TBAI | N-Tosyl hydrazones, Sulfur | 1,2,3-Thiadiazoles | Metal-free, practical | organic-chemistry.org |

Solvent-Free Synthesis and Use of Green Solvents

Adherence to the principles of green chemistry encourages the reduction or elimination of hazardous solvents. This has led to the development of solvent-free reaction conditions and the use of environmentally benign solvents.

Solvent-free synthesis, often facilitated by techniques like microwave irradiation or ultrasound, offers numerous advantages, including reduced waste, lower costs, and often enhanced reaction rates. mdpi.comresearchgate.net For example, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been successfully carried out under solvent-free ultrasonic conditions. researchgate.net Another environmentally benign approach involves a solvent-free grinding method using basic alumina (B75360) as a catalyst to synthesize 3,5-disubstituted-1,2,4-thiadiazoles in excellent yields. mdpi.com

When a solvent is necessary, the focus shifts to "green" alternatives. Ethanol, for instance, is an eco-friendly solvent that has been used for the synthesis of 1,2,3-thiadiazoles from tosylhydrazones and ammonium thiocyanate at room temperature, demonstrating good functional-group tolerance. organic-chemistry.org The use of green solvents is a key aspect of sustainable chemistry, aiming to minimize the environmental impact of chemical processes. mdpi.com

Biocatalytic Approaches (Enzyme-Mediated Synthesis)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly selective and occur under mild conditions (aqueous environment, neutral pH, ambient temperature), making them an attractive green alternative to conventional chemical methods.

The application of biocatalysis to the synthesis of heterocycles is a growing field. kcl.ac.uk While specific enzyme-mediated syntheses for this compound are not yet widely reported, related methodologies show significant promise. For example, chitosan (B1678972), a natural biopolymer, has been used as a heterogeneous phase transfer basic biocatalyst in the microwave-assisted synthesis of thiazolyl-pyridazinediones. nih.gov More directly, a green biocatalyst derived from chitosan has been developed for the ultrasound-assisted synthesis of thiazole derivatives. This biocatalyst proved to be reusable without a significant loss of potency. acs.org These examples highlight the potential for developing novel biocatalytic routes for the synthesis of a wide range of heterocyclic compounds, including 1,2,3-thiadiazoles.

Regioselective and Stereoselective Synthesis of this compound

Controlling the regiochemistry of the 1,2,3-thiadiazole ring formation is crucial, as different substitution patterns (e.g., 4-substituted vs. 5-substituted) can lead to vastly different biological activities. The synthesis of this compound specifically requires the introduction of the acetyl group at the C-5 position of the thiadiazole ring.

Several synthetic methods offer a high degree of regioselectivity. The I₂/DMSO-mediated cyclization of enaminones with tosylhydrazine and sulfur is a key example that provides a route to 5-acyl-1,2,3-thiadiazoles, directly relevant to the target compound. organic-chemistry.org The choice of starting materials is critical in directing this regioselectivity. In contrast, many of the iodine-catalyzed reactions of N-tosylhydrazones derived from simple ketones tend to yield 4-substituted 1,2,3-thiadiazoles. researchgate.netfrontiersin.org

The classic Hurd-Mori protocol, involving the reaction of activated methylene (B1212753) ketones or their derivatives with a diazotizing agent and a sulfur source (like thionyl chloride), can also be tailored for regioselective synthesis. For instance, the cyclization of semicarbazones derived from specific ketones using thionyl chloride has been reported to yield substituted 1,2,3-thiadiazoles. mdpi.com

While stereoselectivity is not a factor for the achiral this compound itself, it becomes important when chiral centers are present in the substituents. For example, in the synthesis of new 4-vinyl-1,2,3-thiadiazoles via Knoevenagel condensation, mixtures of E/Z isomers were formed, which could be assigned using NOESY experiments. mq.edu.au The ability to control both regio- and stereoselectivity is paramount in modern synthetic chemistry for creating structurally precise and potent molecules.

Strategies for Controlling Substituent Position on the Thiadiazole Ring

Controlling the position of substituents on the 1,2,3-thiadiazole ring is paramount for tailoring the molecule's properties. The substitution pattern is primarily dictated by the choice of synthetic route and the corresponding precursors. The Hurd-Mori synthesis, a classical and versatile method, involves the cyclization of hydrazones with thionyl chloride to form the 1,2,3-thiadiazole core. wikipedia.orgmdpi.com The structure of the initial ketone or aldehyde, which is converted to the hydrazone, directly determines the substitution pattern of the final product. mdpi.com

Synthesis of 4-Substituted and 5-Substituted 1,2,3-Thiadiazoles: The regioselectivity of 1,2,3-thiadiazole formation can be directed to yield either 4-substituted or 5-substituted products.

4-Substituted Analogs: Iodine-catalyzed cyclization of N-tosylhydrazones, derived from methyl ketones, with elemental sulfur is an effective method for producing 4-aryl-1,2,3-thiadiazoles. researchgate.netresearchgate.net This reaction proceeds with high regioselectivity and tolerates a wide range of functional groups. researchgate.net

5-Substituted Analogs: To obtain 5-substituted 1,2,3-thiadiazoles, such as the target compound this compound, alternative strategies are employed. A notable method is the I₂/DMSO-mediated three-component cross-coupling reaction of enaminones, elemental sulfur, and tosylhydrazine. mdpi.comorganic-chemistry.org This approach directly installs an acyl group at the 5-position of the thiadiazole ring, providing access to compounds like 5-acyl-1,2,3-thiadiazoles in very good yields. organic-chemistry.org

Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles: For the synthesis of 4,5-disubstituted analogs, the starting materials must contain functionalities that lead to substitution at both positions.

The reaction of N-tosylhydrazones with a sulfur source can be modulated to produce 4,5-disubstituted products. For instance, by adjusting reaction conditions, both 4-aryl-1,2,3-thiadiazoles and new 4-aryl-5-tosyl-1,2,3-thiadiazoles can be synthesized from the same N-tosylhydrazone precursors. isres.org

A solvent- and base-controlled, transition-metal-free reaction between 2-cyanothioacetamides and sulfonyl azides provides exclusive access to 5-amino-4-cyano-1,2,3-thiadiazoles. acs.org This highlights how reaction conditions can precisely control the regiochemical outcome.

The table below summarizes various synthetic strategies and their resulting substitution patterns.

| Synthetic Method | Key Precursors | Resulting Substitution | Reference(s) |

| Hurd-Mori Synthesis | Hydrazones of α-methylene ketones, Thionyl chloride | 4- and/or 5-substituted | wikipedia.org, mdpi.com |

| Iodine-Catalyzed Cyclization | N-Tosylhydrazones, Elemental sulfur | 4-Aryl-1,2,3-thiadiazoles | researchgate.net, researchgate.net |

| Three-Component Coupling | Enaminones, Elemental sulfur, Tosylhydrazine | 5-Acyl-1,2,3-thiadiazoles | mdpi.com, organic-chemistry.org |

| Diazo Group Transfer | 2-Cyanothioacetamides, Sulfonyl azides | 4-Cyano-5-amino-1,2,3-thiadiazoles | acs.org |

Stereochemical Considerations in Synthetic Pathways

The core this compound molecule is aromatic and planar, and thus achiral. Therefore, stereochemical considerations are not intrinsic to the heterocycle itself. However, they become highly relevant when:

Chiral precursors are used in the synthesis.

Substituents are introduced that create new stereocenters.

The thiadiazole product undergoes subsequent reactions to form chiral molecules.

If a synthetic pathway begins with a chiral ketone, the resulting thiadiazole derivative would retain that chirality, provided the stereocenter is not part of the reacting α-methylene group that forms the ring.

A pertinent example of stereochemistry arising from a thiadiazole derivative involves the synthesis of 4-vinyl-1,2,3-thiadiazoles via Knoevenagel condensation. This reaction can produce E/Z isomers, and the stereochemical outcome must be carefully determined, for instance, by using NOESY experiments. mq.edu.au Furthermore, these vinyl derivatives can undergo subsequent reactions, such as dimerization, to form complex structures with multiple stereocenters. For example, the dimerization of ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate was shown to produce a specific diastereomer of a substituted cyclobutane, demonstrating how the stereochemistry of the precursor dictates the stereochemistry of the product. mq.edu.au

While stereoselective syntheses are well-documented for related heterocycles like thiazoles, specific studies focusing on the stereoselective synthesis of chiral 1,2,3-thiadiazole analogs are less common but represent an area of potential synthetic exploration. nih.gov

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of specific precursors that can provide the necessary carbon backbone and functional groups for cyclization.

Hydrazone-based Precursors: The most common route, the Hurd-Mori reaction, utilizes hydrazone intermediates. wikipedia.org These are typically prepared from a ketone or aldehyde. mdpi.com For this compound, the key intermediate would be a hydrazone of a 1,2-dicarbonyl compound or a related species that can generate the acetyl group at the 5-position upon cyclization.

Semicarbazones: These are formed through the reaction of a suitable ketone with semicarbazide. mdpi.comresearchgate.net The resulting semicarbazone is then cyclized with thionyl chloride.

N-Tosylhydrazones: These are readily prepared by reacting ketones with tosylhydrazine. researchgate.netresearchgate.net They are stable and highly reactive intermediates for various 1,2,3-thiadiazole syntheses. isres.org

Enaminone Precursors: For the direct synthesis of 5-acyl-1,2,3-thiadiazoles, β-ketoenamines (enaminones) are crucial precursors. organic-chemistry.org The synthesis of this compound via the three-component reaction requires an enaminone that corresponds to the acetyl group. These intermediates are typically synthesized by the condensation of a β-dicarbonyl compound with an amine.

The table below outlines the key precursors and their synthesis methods.

| Precursor Type | Synthesis Method | Reactants | Reference(s) |

| Semicarbazone | Condensation | Ketone, Semicarbazide | mdpi.com, researchgate.net |

| N-Tosylhydrazone | Condensation | Ketone, Tosylhydrazine | researchgate.net, researchgate.net |

| Enaminone | Condensation | β-Dicarbonyl compound, Amine | organic-chemistry.org |

Scalability and Industrial Production Methodologies for 1,2,3-Thiadiazoles

The transition from laboratory-scale synthesis to industrial production requires methodologies that are efficient, cost-effective, safe, and environmentally benign. Several strategies for the synthesis of 1,2,3-thiadiazoles possess features amenable to large-scale production.

One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable for industrial applications as they reduce waste, save time, and lower operational costs. The iodine-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones, tosylhydrazine, and sulfur is an example of a one-pot process. researchgate.net

Use of Readily Available and Low-Cost Materials: The economic viability of a large-scale process depends heavily on the cost of raw materials. Syntheses that utilize cheap and readily available starting materials, such as simple ketones, elemental sulfur, and tosylhydrazine, are advantageous. researchgate.netresearchgate.net The use of inexpensive catalysts like molecular iodine or tetrabutylammonium iodide (TBAI) further enhances the industrial feasibility. researchgate.netorganic-chemistry.org

Mild Reaction Conditions and Green Chemistry: Methods that operate under mild conditions (e.g., room temperature) and use environmentally friendly solvents are increasingly important. organic-chemistry.org A highly efficient synthesis of 1,2,3-thiadiazoles from tosylhydrazones and ammonium thiocyanate proceeds at room temperature in ethanol, a green solvent. organic-chemistry.org Such protocols minimize energy consumption and reduce the environmental impact. google.com

Hurd-Mori Reaction Scalability: The Hurd-Mori reaction has been identified as a versatile and robust protocol suitable for the large-scale preparation of 1,2,3-thiadiazole derivatives, starting from inexpensive and readily available ketones. researchgate.netnih.gov

While advanced techniques like flow chemistry have not been extensively reported for 1,2,3-thiadiazole synthesis, the existing robust batch and one-pot methods provide a strong foundation for scalable industrial production. nih.gov

Advanced Spectroscopic and Computational Characterization of 1 1,2,3 Thiadiazol 5 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-(1,2,3-Thiadiazol-5-yl)ethanone, a distinct singlet is observed for the methyl protons (CH₃) of the ethanone (B97240) group. Another key feature is the singlet corresponding to the proton on the thiadiazole ring. The chemical shifts of these protons are influenced by their electronic environment.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (ethanone) | ~2.3-2.7 | Singlet |

| CH (thiadiazole) | ~8.4-8.8 | Singlet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ethanone group typically resonates at a significantly downfield chemical shift, a characteristic feature of this functional group. The carbons of the thiadiazole ring also have characteristic chemical shifts. nih.gov For instance, in related 1,2,5-thiadiazole (B1195012) derivatives, the carbon signals from the ring appear in the range of 130–160 ppm. nih.gov

Table 2: Predicted and Experimental ¹³C NMR Chemical Shift Data for this compound and Analogs

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| CH₃ (ethanone) | ~25 | ~24.88 |

| C=O (ethanone) | ~190 | ~189.83 |

| C4 (thiadiazole) | ~135 | Not explicitly found |

| C5 (thiadiazole) | ~165 | Not explicitly found |

Note: Experimental values are for a related thiadiazole derivative. rsc.org Predicted values are based on general chemical shift ranges.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY experiment would primarily confirm the absence of coupling for the two singlets observed in the ¹H NMR spectrum, as they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence) , also referred to as HMQC (Heteronuclear Multiple Quantum Coherence), correlates directly bonded carbon and proton atoms. sdsu.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal with the methyl carbon signal, and the thiadiazole proton signal with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bond) couplings between carbon and proton atoms. sdsu.edu This is particularly useful for piecing together the molecular framework. For instance, an HMBC experiment on this compound would be expected to show a correlation between the methyl protons and the carbonyl carbon, as well as a correlation between the thiadiazole proton and the carbon atom to which the ethanone group is attached.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound exhibits several key absorption bands. A strong absorption band is typically observed in the region of 1680-1720 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. vscht.cz The stretching vibrations of the C=N and N=N bonds within the thiadiazole ring are expected to appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the methyl group are generally observed just below 3000 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1720 |

| C=N (Thiadiazole) | Stretching | ~1550 - 1600 |

| C-H (Methyl) | Stretching | ~2900 - 3000 |

| C-S (Thiadiazole) | Stretching | ~600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. mdpi.com The molecular weight of this compound is 128.15 g/mol . cymitquimica.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which has a mass of 28. rsc.orgnih.gov This would result in a significant fragment ion at m/z 100. Further fragmentation of the ethanone side chain could lead to the loss of a methyl group (CH₃, mass 15) or an acetyl group (CH₃CO, mass 43).

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z | Identity |

| [M]⁺ | 128 | Molecular Ion |

| [M - N₂]⁺ | 100 | Loss of Nitrogen |

| [M - CH₃]⁺ | 113 | Loss of Methyl Radical |

| [M - COCH₃]⁺ | 85 | Loss of Acetyl Radical |

| [CH₃CO]⁺ | 43 | Acetyl Cation |

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, analysis of related thiadiazole derivatives provides insights into the expected structural features. nih.gov X-ray diffraction studies on similar compounds have confirmed the planarity of the thiadiazole ring and have provided detailed information on bond lengths and angles. nih.gov Such an analysis for this compound would definitively establish the geometry of the molecule, including the orientation of the ethanone substituent relative to the heterocyclic ring, and would reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

In recent years, computational chemistry and quantum mechanical studies have emerged as indispensable tools for elucidating the intricate molecular and electronic properties of heterocyclic compounds. These theoretical approaches provide profound insights into the fundamental characteristics of molecules like this compound, complementing experimental data and guiding further research. By employing sophisticated computational models, researchers can predict and analyze a wide array of properties, from electronic structure and reactivity to conformational dynamics and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules. For derivatives of thiadiazole, DFT calculations are routinely employed to determine optimized geometries and to probe the distribution of electrons within the molecule. researchgate.net A common approach involves utilizing hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical in predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. dergipark.org.tr A smaller energy gap generally implies higher reactivity. For thiadiazole derivatives, the HOMO is often localized over the thiadiazole ring and any electron-donating substituents, while the LUMO tends to be distributed across the heterocyclic system and any electron-withdrawing groups. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for this compound Calculated using DFT

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and stability |

| Electronegativity | χ | 3.75 to 4.75 | Tendency to attract electrons |

| Chemical Hardness | η | 2.25 to 2.75 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 1.2 to 2.2 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are a powerful computational method used to study the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govajol.info

For a molecule like this compound, MD simulations can reveal the preferred orientations of the acetyl group relative to the thiadiazole ring and the energetic barriers between different conformations. This is achieved by solving Newton's equations of motion for the atoms of the system, using a force field to describe the potential energy. The resulting trajectory provides a wealth of information on bond lengths, bond angles, and dihedral angles as they evolve over time.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. In the context of drug design, MD simulations are used to assess the stability of a ligand within the binding pocket of a protein, providing insights into the binding affinity and the key residues involved in the interaction. nih.govresearchgate.net Although specific MD studies on this compound are not detailed in the provided search results, the general methodology is widely applied to similar heterocyclic compounds to understand their dynamic behavior and interaction patterns.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. dergipark.org.trnih.gov Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions responsible for the observed absorption bands. nih.gov For thiadiazole derivatives, the calculated absorption wavelengths often show good correlation with experimental measurements, with discrepancies typically attributed to solvent effects and intermolecular interactions in the condensed phase. dergipark.org.tr

Similarly, the vibrational frequencies (IR and Raman spectra) of this compound can be calculated using DFT. The computed frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts are another set of parameters that can be accurately predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a popular choice for calculating the ¹H and ¹³C NMR chemical shifts. rsc.orgmdpi.com The theoretical chemical shifts are typically calculated for the optimized molecular geometry and are often linearly scaled to improve agreement with experimental data. mdpi.com The following table provides an illustrative comparison of hypothetical experimental and theoretically predicted spectroscopic data for this compound, based on trends observed for related compounds.

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value (Hypothetical) | Theoretical Value (Hypothetical, Scaled) |

|---|---|---|

| ¹³C NMR (δ, ppm) | ||

| C=O | 188.0 | 187.5 |

| C-Thiadiazole (adjacent to acetyl) | 165.0 | 164.2 |

| C-Thiadiazole (other) | 145.0 | 144.5 |

| CH₃ | 25.0 | 24.8 |

| ¹H NMR (δ, ppm) | ||

| CH-Thiadiazole | 8.5 | 8.4 |

| CH₃ | 2.6 | 2.5 |

| IR (ν, cm⁻¹) | ||

| C=O stretch | 1690 | 1695 |

| C=N stretch | 1550 | 1555 |

| UV-Vis (λmax, nm) | 275 | 270 |

Mechanistic Organic Chemistry of 1 1,2,3 Thiadiazol 5 Yl Ethanone

Reactivity of the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is an aromatic heterocyclic system characterized by its thermal and chemical stability. nih.gov The electron density within the ring is highest at the sulfur atom, followed by the nitrogen atoms, which influences its reactivity. chemicalbook.com The carbon atoms, C4 and C5, possess the least electron density, making them generally resistant to electrophilic attack but susceptible to nucleophilic substitution. chemicalbook.com

Electrophilic Substitution Reactions at C5

Due to the electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring, electrophilic substitution reactions are not common. chemicalbook.comthieme-connect.de The ring is generally resistant to such reactions. chemicalbook.com However, some electrophilic reactions, such as halogenation, have been achieved on the 1,2,5-thiadiazole (B1195012) isomer. thieme-connect.de In the case of 1-(1,2,3-Thiadiazol-5-yl)ethanone, the acetyl group at the C5 position further deactivates the ring towards electrophilic attack.

Ring-Opening Reactions and Cycloreversion Processes

The 1,2,3-thiadiazole ring can undergo cleavage under certain conditions. Treatment with strong bases, such as organolithium compounds or sodium amide, can lead to ring fission with the evolution of nitrogen gas to form an alkali metal alkynethiolate. researchgate.net This intermediate can then react with electrophiles. researchgate.net

Furthermore, the 1,2,3-thiadiazole ring system is the only thiadiazole isomer that readily loses a nitrogen molecule upon thermal or photochemical decomposition. e-bookshelf.de This process often leads to the formation of highly reactive intermediates like thioketenes. e-bookshelf.de For instance, oxidation of monocyclic 1,2,3-thiadiazoles by the cytochrome P450 system results in the extrusion of the three heteroatoms and the formation of the corresponding acetylenes. nih.gov

A notable reaction is the Hurd-Mori synthesis, a widely used method for forming 1,2,3-thiadiazoles from the intramolecular cyclization of hydrazones with thionyl chloride. chemicalbook.comwikipedia.org While this is a synthetic route, understanding its mechanism provides insight into the stability and formation of the ring. The reaction proceeds via an intermediate that cyclizes to form the stable thiadiazole ring. nih.gov

Rearrangements of the 1,2,3-Thiadiazole Moiety

Derivatives of 1,2,3-thiadiazole can undergo various rearrangement reactions. researchgate.net One common rearrangement is the Dimroth rearrangement, which involves the isomerization of 5-amino-1,2,3-thiadiazoles to 5-mercapto-1,2,3-triazoles. researchgate.net The transformation of 1,2,3-thiadiazolyl hydrazones can also lead to rearranged products like 1-alkylidenamino-5-mercapto-1,2,3-triazoles. researchgate.net

Additionally, reactions involving the side chain can induce transformations of the thiadiazole ring. For example, the reaction of (4-ethoxycarbonyl-1,2,3-thiadiazol-5-yl)hydrazones of acetophenone (B1666503) with phosphorus pentachloride results in the transformation of the 1,2,3-thiadiazole moiety to form 6-aryl-5H- chemicalbook.comresearchgate.netnih.govtriazolo[5,1-b] nih.govresearchgate.netnih.govthiadiazine-3-carbonyl chlorides. researchgate.netresearchgate.net

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group attached to the C5 position of the thiadiazole ring exhibits typical ketone reactivity.

Nucleophilic Addition Reactions of the Ketone Group

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental characteristic of ketones. While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of ketones suggests that it will react with various nucleophiles such as Grignard reagents, organolithium compounds, and hydrides.

Condensation Reactions (e.g., Hydrazone Formation, Alkylidene Derivatives)

The ketone group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.orgresearchgate.net This reaction involves the initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. For instance, the reaction with semicarbazide (B1199961) hydrochloride is a key step in the Hurd-Mori synthesis of 1,2,3-thiadiazole derivatives, forming a semicarbazone intermediate. mdpi.com

Furthermore, the ethanone moiety can participate in reactions to form alkylidene derivatives. These reactions typically involve the condensation with active methylene (B1212753) compounds in the presence of a base. The resulting α,β-unsaturated ketones are valuable intermediates in organic synthesis. nih.gov

Summary of Reactions

| Moiety | Reaction Type | Description |

| Thiadiazole Ring | Electrophilic Substitution | Generally resistant due to the electron-deficient nature of the carbon atoms. chemicalbook.com |

| Ring-Opening | Can be cleaved by strong bases to form alkynethiolates. researchgate.net | |

| Cycloreversion | Undergoes thermal or photochemical decomposition with loss of N₂ to form thioketenes. e-bookshelf.de | |

| Rearrangement | Can undergo Dimroth rearrangement and other transformations induced by side-chain reactions. researchgate.netresearchgate.net | |

| Ethanone Moiety | Nucleophilic Addition | The carbonyl group is susceptible to attack by various nucleophiles. |

| Condensation | Reacts with hydrazines to form hydrazones and with active methylene compounds to form alkylidene derivatives. wikipedia.orgnih.gov |

Enolization and Related Reactions

The presence of an acetyl group at the C5 position of the 1,2,3-thiadiazole ring introduces the possibility of keto-enol tautomerism. The acidic α-hydrogens of the acetyl group can be abstracted, leading to the formation of an enolate intermediate. This enolate can then participate in a variety of reactions.

Studies on related acetylthiazole systems, such as 2-acetylthiazole, have demonstrated that the corresponding lithium enolate, formed under kinetically controlled conditions, readily reacts with aldehydes to produce aldol (B89426) adducts. acs.org This suggests that this compound could similarly undergo aldol-type reactions. The enolate's reactivity would be influenced by the electron-withdrawing nature of the 1,2,3-thiadiazole ring, which can affect the acidity of the α-protons and the nucleophilicity of the resulting enolate.

The equilibrium between the keto and enol forms is influenced by several factors, including solvent polarity. In polar aprotic solvents, the keto form is generally favored, while non-polar solvents can shift the equilibrium towards the enol form. researchgate.netnih.gov This is due to the stabilization of the enol form through intramolecular hydrogen bonding and electron delocalization, which is enhanced by the electron-accepting character of the adjacent sulfur atom in the thiadiazole ring. mdpi.com

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar aprotic solvents favor the keto form; non-polar solvents favor the enol form. researchgate.netnih.gov |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. mdpi.com |

| Electron-Withdrawing Groups | The electron-accepting nature of the thiadiazole ring can stabilize the enol form through electron delocalization. mdpi.com |

Photochemical Reactivity of 1,2,3-Thiadiazoles

The photochemistry of 1,2,3-thiadiazoles is a rich and complex field, characterized by the extrusion of molecular nitrogen and the formation of highly reactive intermediates. lookchem.com

Thiirene (B1235720) and Thioketene (B13734457) Formation

Upon irradiation, typically with UV light, 1,2,3-thiadiazoles undergo cycloelimination of nitrogen to generate a transient 1,3-diradical species. lookchem.com This diradical can then rearrange to form two key reactive intermediates: a thiirene and a thioketene. nih.govacs.orgnih.gov Time-resolved spectroscopic studies have shown that the formation of these species can occur on an ultrafast timescale, often in less than a picosecond, from the singlet excited state of the thiadiazole. nih.govnih.gov

The presence of substituents on the thiadiazole ring can influence the relative yields and stability of the thiirene and thioketene. For instance, in some cases, thiirene is formed through the secondary photolysis of the initially formed thioketene. researchgate.net The specific substituents on this compound would play a crucial role in directing the photochemical pathway.

Dimerization and Other Photoproducts

The highly reactive thiirene and thioketene intermediates can undergo various subsequent reactions, including dimerization. nih.gov Thiirene-thioketene complexes can react to form 1,3-dithiole derivatives. nih.gov Additionally, dimerization of two thioketene molecules can lead to 1,3-dithietanes, while thiirene-thiirene interactions can produce thiophene (B33073) derivatives. acs.orgnih.gov The dimerization processes are often responsible for the formation of stable, isolable photoproducts. nih.gov Polymers containing 1,2,3-thiadiazole moieties have been investigated for photocrosslinking applications, where the dimerization of the photogenerated intermediates leads to the formation of insoluble materials. lookchem.com

Table 2: Common Photoproducts from 1,2,3-Thiadiazole Photolysis

| Reactants | Product |

| Thiirene + Thioketene | 1,3-Dithiole derivatives nih.gov |

| Thioketene + Thioketene | 1,3-Dithietane acs.orgnih.gov |

| Thiirene + Thiirene | Thiophene derivatives acs.orgnih.gov |

Photochemical Ring Editing and Carbon Excision

A fascinating aspect of the photochemical reactivity of related sulfur-nitrogen heterocycles is the concept of "photochemical ring editing." chemrxiv.orgchemrxiv.org This process involves the transformation of one heterocyclic system into another, often with the excision of a carbon atom. For example, 1,2,6-thiadiazines can be quantitatively converted to 1,2,5-thiadiazole 1-oxides under visible light and aerobic conditions. chemrxiv.orgchemrxiv.org This transformation proceeds through a [3+2] cycloaddition with singlet oxygen, followed by a ring contraction that selectively excises a carbon atom. chemrxiv.orgchemrxiv.org While this specific example involves a different class of thiadiazoles, it highlights the potential for complex skeletal rearrangements in the photochemistry of these heterocycles. The photochemical ring-opening of cyclic compounds is a fundamental process in organic chemistry, and its study provides insights into reaction dynamics on ultrafast timescales. arxiv.orged.ac.uk

Electrochemical Reactivity and Transformations

The electrochemical behavior of 1,2,3-thiadiazoles is another area of active research. These compounds can undergo both reduction and oxidation processes, leading to a variety of transformations. The rich electrochemistry of thiadiazoles contributes to their utility in the development of functional materials. nih.gov

Recent studies have demonstrated the electrochemical synthesis of 1,2,3-thiadiazoles from α-phenylhydrazones through an anodic oxidation process followed by N,S-heterocyclization. acs.org This method is notable for being free of external oxidants. acs.org Other electrochemical approaches involve the reaction of N-tosylhydrazones with elemental sulfur, where electrons act as the reagents to drive the redox process. researchgate.net

The electrochemical reduction of thiadiazoles can lead to the formation of stable radical anions, particularly in the case of 1,2,5-thiadiazole 1,1-dioxides. nih.gov For this compound, the electrochemical reactivity would be influenced by both the thiadiazole ring and the acetyl substituent. The acetyl group, being electroactive, could undergo reduction, potentially leading to pinacol (B44631) coupling or other reductive transformations. The specific conditions of the electrochemical reaction, such as the electrode material, solvent, and supporting electrolyte, would play a critical role in determining the outcome of the transformation. researchgate.net

Acid-Catalyzed Rearrangements and Intermediate Formation

Under acidic conditions, 1,2,3-thiadiazoles can undergo rearrangements. In a notable example, 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole was observed to undergo a ring transformation into an isomeric structure during its preparation. rsc.org This suggests that the 1,2,3-thiadiazole ring system can be susceptible to skeletal rearrangements, likely proceeding through protonation and the formation of reactive intermediates. The nature of the substituents on the thiadiazole ring appears to be critical in determining whether such a rearrangement occurs. For instance, when the ethoxycarbonyl group in the aforementioned example was replaced with a phenyl group, no isomerization was observed. rsc.org

For this compound, acid catalysis could potentially lead to protonation of one of the nitrogen atoms or the carbonyl oxygen. The subsequent fate of this protonated species could involve ring-opening, rearrangement, or reaction with a nucleophile, depending on the reaction conditions and the specific acid used.

Reaction Mechanisms of Novel Transformations Involving this compound

The chemical reactivity of this compound is dictated by the interplay of the acetyl group and the inherent properties of the 1,2,3-thiadiazole ring. The acetyl group, being an electron-withdrawing substituent, influences the electron density of the heterocyclic ring, while the thiadiazole moiety itself is susceptible to a variety of ring-opening and rearrangement reactions under thermal, photochemical, or basic conditions. This section explores the mechanistic pathways of several novel transformations originating from this compound.

One significant area of novel transformations involves the conversion of derivatives of this compound, such as β-1,2,3-thiadiazol-5-yl enamines, into more complex heterocyclic systems. For instance, the reaction of β-1,2,3-thiadiazol-5-yl enamines with acetyl chloride can lead to the formation of thieno[2,3-d]pyridazines. researchgate.net The proposed mechanism for this transformation is a sophisticated cascade involving the formation of new carbon-sulfur and carbon-carbon bonds, culminating in a novel ring rearrangement of a 5-vinyl-1,2,3-thiadiazole intermediate into a pyridazine-4-thiolate. researchgate.net This suggests that this compound can serve as a precursor for such vinyl intermediates, which then undergo these complex rearrangements.

The photochemical behavior of the 1,2,3-thiadiazole ring is another avenue for novel transformations. Theoretical investigations on the photoisomerization of the parent 1,2,3-thiadiazole molecule reveal that upon irradiation, it can lead to the formation of highly reactive intermediates such as thiirene, thioketene, and ethynethiol. nih.gov The proposed mechanism involves the initial excitation to the S1 excited state, followed by the formation of a 1,3-diradical intermediate through a conical intersection. nih.gov This diradical is central to the observed product distribution. It is plausible that this compound would follow a similar photochemical reaction pathway, with the acetyl group influencing the stability and subsequent reactions of the diradical intermediate.

Furthermore, the reaction of 1,2,3-thiadiazoles with strong bases offers a pathway to unique sulfur-containing alkynes. While initial studies indicated that this reaction is efficient for 1,2,3-thiadiazoles unsubstituted at the 5-position, leading to ring cleavage and the formation of an alkalimetal alkynethiolate, subsequent research has shown that substituted 1,2,3-thiadiazoles can also undergo interesting transformations. cdnsciencepub.comresearchgate.net For example, 5-phenyl-1,2,3-thiadiazole (B107965) reacts with organolithium reagents to undergo metallation at the 4-position, allowing for the introduction of new substituents. cdnsciencepub.com This suggests that this compound, under carefully controlled basic conditions, could either undergo ring cleavage or selective deprotonation at the C-4 position, leading to novel functionalized derivatives. The acetyl group's electron-withdrawing nature would likely influence the acidity of the C-4 proton, potentially favoring this deprotonation pathway.

The following table summarizes the key reactants, conditions, and major products for some of the transformations discussed, based on studies of closely related 1,2,3-thiadiazole derivatives.

| Starting Material | Reagents and Conditions | Major Product(s) | Plausible Intermediate(s) | Ref |

| β-1,2,3-Thiadiazol-5-yl enamines | Acetyl chloride, 1,4-dioxane | Thieno[2,3-d]pyridazines | 5-Vinyl-1,2,3-thiadiazole, Pyridazine-4-thiolate | researchgate.net |

| 1,2,3-Thiadiazole (parent) | Photolysis (UV irradiation) | Thiirene, Thioketene, Ethynethiol | 1,3-Diradical | nih.gov |

| 5-Phenyl-1,2,3-thiadiazole | Methyllithium, THF, -65°C; then CH₃I | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium | cdnsciencepub.com |

| 1,2,3-Thiadiazoles (unsubstituted at C5) | n-Butyllithium | Alkalimetal alkynethiolate | Not specified | cdnsciencepub.comresearchgate.net |

These examples highlight the rich and varied mechanistic landscape of 1,2,3-thiadiazole chemistry. The presence of the acetyl group in this compound provides a handle for further functionalization and is expected to modulate the reactivity of the thiadiazole ring, opening up possibilities for the discovery of new and mechanistically interesting transformations.

Supramolecular Chemistry and Crystal Engineering of Thiadiazole Derivatives

π-Stacking and Other Non-Covalent Interactions

Aromatic thiadiazole rings frequently participate in π-stacking interactions, which contribute significantly to the stabilization of their crystal structures. nih.gov These interactions can lead to the formation of dimeric pairs or extended columnar structures. The interplay between hydrogen bonding and π-stacking directs the final supramolecular architecture.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Thiadiazoles

Thiadiazole derivatives bearing appropriate coordinating groups are widely used as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govacs.org The nitrogen atoms of the thiadiazole ring can coordinate to metal centers, leading to a diverse range of structures with potential applications in areas such as catalysis and materials science. However, no specific examples involving 1-(1,2,3-Thiadiazol-5-yl)ethanone as a ligand have been identified in the literature.

Influence of Thiadiazole Structure on Crystal Packing and Properties

The specific isomer of the thiadiazole ring and the nature and position of its substituents have a profound influence on the resulting crystal packing and, consequently, the physical properties of the material. nih.gov For instance, the planarity of the molecule and the dihedral angles between the thiadiazole ring and its substituents are critical parameters that determine the efficiency of crystal packing. nih.gov

Co-crystallization and Polymorphism Studies

Co-crystallization is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients containing a thiadiazole moiety. By introducing a co-former, new supramolecular synthons can be formed through hydrogen bonding and other non-covalent interactions. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is also a relevant area of study for thiadiazole derivatives, as different polymorphs can exhibit distinct properties.

While the principles of supramolecular chemistry and crystal engineering are well-documented for the thiadiazole class of compounds, a detailed investigation into This compound is absent from the current body of scientific literature. The synthesis of 5-acyl-1,2,3-thiadiazoles is known, but subsequent detailed structural and supramolecular studies for this specific compound have not been reported. mdpi.comorganic-chemistry.org Therefore, a comprehensive article structured around the requested outline cannot be generated with scientific accuracy at this time due to the lack of specific experimental data. Further research is required to elucidate the specific crystallographic and supramolecular characteristics of this compound.

Advanced Research in Biological and Material Science Applications of 1 1,2,3 Thiadiazol 5 Yl Ethanone Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,2,3-thiadiazole (B1210528) derivatives influences their biological efficacy. These studies provide critical insights for the rational design of more potent and selective therapeutic agents. mdpi.com

Key SAR findings for various 1,2,3-thiadiazole derivatives are summarized below:

Anticancer and Cytotoxic Activity: The substitution pattern on the 1,2,3-thiadiazole ring is a major determinant of anticancer activity. In a series of analogs of the natural anticancer agent combretastatin (B1194345) A-4, derivatives where the 1,2,3-thiadiazole ring replaced an olefin group showed significant cytotoxicity. Notably, when a 3,4,5-trimethoxyphenyl group was placed at the 4th position of the thiadiazole ring, the compounds displayed potent activity against several human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116). nih.gov In contrast, positioning this same substituent at the 5th position resulted in a dramatic loss of cytotoxicity. nih.gov For dehydroepiandrosterone (B1670201) (DHEA) derivatives fused with a 1,2,3-thiadiazole ring, the introduction of the thiadiazole and a D-proline entity significantly boosted antiproliferative activity against human breast cancer (T47D) cells. mdpi.com

Necroptosis Inhibition: A series of mdpi.comnih.govnih.govthiadiazole benzylamides have been identified as potent inhibitors of necroptosis, a form of regulated cell death. nih.govnih.gov SAR studies revealed that optimal activity was achieved with specific substitutions at the 4- and 5-positions of the thiadiazole core. nih.gov Small, branched alkyl groups like cyclopropyl (B3062369) at the 4-position, combined with 2,6-dihalobenzylamides at the 5-position, were found to be ideal for potent inhibition. nih.govnih.gov Furthermore, introducing a methyl group at the benzylic position conferred stereospecificity, with the (S)-enantiomer being solely responsible for the inhibitory activity. nih.govnih.gov

Antiviral Activity: The antiviral potential of 1,2,3-thiadiazole derivatives is also heavily influenced by their substitution patterns. For a series of compounds tested against HIV-1, a derivative bearing a phenyl ring with a 2,4-dibromo substitution pattern was identified as the most potent agent, with activity significantly higher than other derivatives and reference drugs. mdpi.com This highlights the importance of electron-withdrawing groups on aryl substituents for enhancing antiviral efficacy. mdpi.com

The table below provides a summary of key SAR findings for bioactive 1,2,3-thiadiazole derivatives.

| Derivative Class | Activity | Key SAR Findings | Reference(s) |

| Combretastatin A-4 Analogs | Anticancer | A 3,4,5-trimethoxyphenyl group at position 4 is crucial for high cytotoxicity; activity is lost when this group is at position 5. | nih.gov |

| Benzylamides | Necroptosis Inhibition | Small cyclic alkyl groups (e.g., cyclopropyl) at position 4 and 2,6-dihalobenzylamides at position 5 are optimal. The (S)-enantiomer is active when a benzylic methyl group is present. | nih.govnih.gov |

| Dehydroepiandrosterone (DHEA) Hybrids | Anticancer | The presence of both the 1,2,3-thiadiazole ring and a D-proline moiety significantly enhances antiproliferative activity against T47D breast cancer cells. | mdpi.com |

| Phenyl-substituted derivatives | Anti-HIV-1 | A 2,4-dibromo substitution on the phenyl ring dramatically increases antiviral potency compared to other substituents. | mdpi.com |

Molecular Docking and In Silico Studies of Ligand-Target Interactions

Molecular docking and other in silico methods are powerful tools for elucidating the binding modes of 1,2,3-thiadiazole derivatives with their biological targets. These computational studies provide a molecular-level understanding of the interactions that drive biological activity and help rationalize SAR observations. While many docking studies focus on the 1,3,4-thiadiazole (B1197879) isomer, insights into related structures can inform the study of 1,2,3-thiadiazole derivatives. jpsionline.comnih.govmdpi.com

For instance, docking studies on imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives, a fused heterocyclic system, have been performed to understand their antitubercular and antifungal activities. These studies identified key interactions with enzymes like pantothenate synthetase, where compounds with high negative dock scores indicated strong binding affinity. jpsionline.com Similarly, docking of 1,3,4-thiadiazole derivatives into the active site of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) highlighted the crucial role of the thiadiazole moiety in forming hydrogen bonds with key amino acid residues like ASN923, enhancing binding affinity. mdpi.com